ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate
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Overview
Description
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring and an oxadiazole ring, which are connected through a thioether linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted esters and thioethers.
Scientific Research Applications
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for neuroprotective agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Ethyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]acetate
- Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring connected through a thioether linkage. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-16-9(15)7-18-11-14-13-10(17-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGSFSOAHHTBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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